(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide - 357336-19-7

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

Catalog Number: EVT-1638470
CAS Number: 357336-19-7
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes for (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide have been described in scientific literature. A common approach involves a multi-step process starting from commercially available (S)-pyroglutamic acid. [] Key steps include the protection of the carboxylic acid group, alkylation to introduce the propyl substituent, deprotection, and finally, coupling with (S)-2-aminobutanamide to yield the target compound. [] Optimization of these synthetic steps has been a focus of research, aiming for improved yields and enantiomeric purity.

Molecular Structure Analysis

The molecular structure of (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide features a chiral center at both the 2-position of the butanamide moiety and the 4-position of the pyrrolidone ring. The (S,S)-configuration is crucial for its biological activity, as stereoisomers with different configurations exhibit reduced affinity for SV2A. [] X-ray crystallography studies have provided detailed insights into the three-dimensional conformation of the molecule, revealing key structural features that contribute to its binding affinity.

Mechanism of Action

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide exerts its effects primarily through high-affinity binding to SV2A, a protein found on synaptic vesicles in neurons. [] While the exact mechanism by which this interaction translates into antiepileptic effects is still under investigation, it is hypothesized that (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide modulates the release of neurotransmitters, particularly glutamate and GABA, thereby restoring the balance of excitatory and inhibitory signaling in the brain. [] Research using radiolabeled (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide has been instrumental in characterizing its binding kinetics and distribution in the brain, providing valuable insights into its mechanism of action. []

Physical and Chemical Properties Analysis

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide is a white to off-white powder with a molecular weight of 226.32 g/mol. It is freely soluble in water and ethanol, and its solubility is pH-dependent. [] Its melting point has been reported to be in the range of 105-107 °C. [] Understanding the physical and chemical properties of (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide is crucial for its formulation, storage, and for predicting its behavior in biological systems.

Applications

Beyond its potential as an antiepileptic drug, (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide has found applications in various scientific research areas:* Epilepsy Research: As a potent and selective SV2A ligand, it serves as a valuable pharmacological tool for studying the role of SV2A in epilepsy and for developing novel antiepileptic therapies. [] Radiolabeled (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide has been used in autoradiography studies to map the distribution of SV2A in the brain and to assess changes in SV2A expression in animal models of epilepsy. []* Neurotransmitter Release Studies: The interaction of (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide with SV2A has provided valuable insights into the molecular mechanisms regulating neurotransmitter release. Researchers have used this compound to investigate the role of SV2A in synaptic vesicle trafficking, priming, and fusion, contributing to a deeper understanding of neuronal communication.* Drug Discovery and Development: (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide serves as a lead compound for developing novel SV2A ligands with improved pharmacological properties. Structure-activity relationship studies have identified key structural features that contribute to its binding affinity and anticonvulsant activity. [] This knowledge is being applied to design and synthesize novel antiepileptic drugs with enhanced efficacy, reduced side effects, and improved pharmacokinetic profiles.

Levetiracetam ((S)-α-ethyl-2-oxopyrrolidine acetamide)

Compound Description: Levetiracetam [] is a marketed antiepileptic drug (AED) known as Keppra® []. It acts as a structural analog of piracetam and is prescribed as an add-on treatment for adults with refractory partial-onset seizures []. Levetiracetam exhibits significant efficacy and a high tolerability profile, attributed to its unique mechanism of action []. This mechanism involves binding to a brain-specific site called the levetiracetam binding site (LBS), believed to play a crucial role in its antiepileptic properties [].

Relevance: Levetiracetam serves as the foundation for the development of (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide []. Both compounds share the core 2-oxopyrrolidine (pyrrolidinone) structure. Research aimed at optimizing levetiracetam's binding to LBS led to the exploration of modifications to this scaffold, ultimately resulting in the discovery of (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide as a more potent analog [].

(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (Brivaracetam)

Compound Description: (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, also known as brivaracetam (Briviact®) [, ], is an antiepileptic drug candidate [] that represents a significant advancement in the field of epilepsy treatment []. It acts by binding to synaptic vesicle protein 2 (SV2) proteins, specifically SV2A, a protein abundant in the brain and involved in neurotransmitter release []. Brivaracetam's interaction with SV2A disrupts this release, contributing to its antiepileptic effects []. Studies indicate that brivaracetam displays superior potency and efficacy in animal models of seizures and epilepsy compared to levetiracetam, highlighting the importance of SV2A as a target for its therapeutic action [].

PF-00734200 ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone)

Compound Description: PF-00734200 [, ] is a dipeptidyl peptidase IV (DPP-IV) inhibitor [, ]. It has advanced to Phase 3 clinical trials for treating type 2 diabetes [, ]. PF-00734200 demonstrates rapid and reversible inhibition of plasma DPP-IV activity when administered orally in rats, dogs, and monkeys []. Preclinical studies suggest its potential in stimulating insulin secretion and enhancing glucose tolerance [].

Padsevonil ((4R)-4-(2-chloro-2,2-difluoroethyl)-1-{[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl}pyrrolidin-2-one)

Compound Description: Padsevonil [] is a novel antiepileptic drug candidate []. It exhibits a dual-action mechanism by binding to both synaptic vesicle protein 2 (SV2) and the benzodiazepine site of GABAA receptors, contributing to its pre- and postsynaptic activity, respectively [].

Properties

CAS Number

357336-19-7

Product Name

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

IUPAC Name

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9-/m0/s1

InChI Key

MSYKRHVOOPPJKU-IUCAKERBSA-N

SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

Isomeric SMILES

CCC[C@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.